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Overview
Description
. This compound is a complex organic molecule with multiple functional groups, including azo groups, methoxy groups, and sulfonate groups. It is primarily used as a dye or pigment in various industrial applications.
Preparation Methods
The synthesis of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid under cold conditions.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing electron-donating groups, such as methoxy and methyl groups, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.
Chemical Reactions Analysis
Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of azo bonds and formation of smaller aromatic compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Scientific Research Applications
Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate has several scientific research applications:
Chemistry: It is used as a pH indicator and in titrations due to its color-changing properties.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: It is used in diagnostic assays and as a marker in various biochemical tests.
Industry: The compound is widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The mechanism of action of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate involves its ability to absorb light at specific wavelengths, resulting in its vivid color. The azo groups in the compound are responsible for its chromophoric properties. When used as a dye, the compound binds to the substrate through various interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate can be compared with other azo dyes such as:
Methyl Orange: Similar in structure but lacks the sulfonate groups, making it less water-soluble.
Congo Red: Another azo dye with different substituents, used primarily in histology.
Direct Blue 1: Contains multiple azo groups and is used in textile dyeing.
The uniqueness of trisodium 3-hydroxy-4-((2-methoxy-5-methyl-4-((2-methoxy-5-methyl-4-sulfophenyl)azo)phenyl)azo)-2,7-naphthalenedisulfonate lies in its high water solubility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
61660-30-8 |
---|---|
Molecular Formula |
C18H14N2Na3O11S3+ |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O11S3.3Na/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-2 |
InChI Key |
ZXYKASULCMXCIO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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